N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
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Description
N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is a useful research compound. Its molecular formula is C27H28N4O3S and its molecular weight is 488.61. The purity is usually 95%.
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Scientific Research Applications
Anticancer Research
Compounds with structural similarities to N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide have been studied for their potential anticancer properties. For instance, sulfonamide-derived isatins have shown variable in vitro cytotoxicity on hepatocellular carcinoma cell lines, HepG2 and Huh7. Molecular docking confirmed the interaction of these compounds with the angiogenic marker EGFR, suggesting potential anticancer mechanisms through anti-angiogenic and anti-invasive effects (Eldeeb et al., 2022).
Antibacterial Studies
N-substituted derivatives of specific acetamide compounds have been synthesized and evaluated for their antibacterial properties against Gram-negative and Gram-positive bacteria. These studies provide a foundation for the development of new antibacterial agents, with some compounds exhibiting moderate to significant activity (Khalid et al., 2016).
Enzyme Inhibition
Several studies have focused on synthesizing and evaluating compounds for their inhibitory effects on various enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets for conditions like Alzheimer's disease. For example, synthesized N-substituted acetamide derivatives bearing the piperidine nucleus displayed talented activity against cholinesterase enzymes, highlighting their potential as therapeutic agents for neurodegenerative diseases (Khalid et al., 2012).
Properties
IUPAC Name |
N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O3S/c32-25(30-13-6-1-7-14-30)18-31-17-21(19-8-3-5-11-23(19)31)26(33)27(34)28-12-15-35-24-16-29-22-10-4-2-9-20(22)24/h2-5,8-11,16-17,29H,1,6-7,12-15,18H2,(H,28,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRSIEAOYHSYCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCCSC4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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